N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-23-9-11-24(12-10-23)21(19-8-13-27-16-19)15-22-28(25,26)20-7-6-17-4-2-3-5-18(17)14-20/h2-8,13-14,16,21-22H,9-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRJUUBADRIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide typically involves multiple steps:
Formation of the Naphthalene Sulfonamide Core: This can be achieved by sulfonation of naphthalene followed by amination.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Attachment of the Piperazine Moiety: The piperazine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used as a probe to study biological pathways and interactions.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
PT-ADA-PPR ()
- Structure : PT-ADA-PPR incorporates a thiophen-3-yl group and a naphthalene derivative but differs in its ethoxy chains and adamantine carboxamide substituents.
- Key Differences :
- The target compound lacks the extended ethoxy chains and adamantine group, which in PT-ADA-PPR enhance solubility and enable dual-color lysosomal imaging .
- The 4-methylpiperazine in the target compound may improve water solubility compared to PT-ADA-PPR’s adamantine moiety, which is highly lipophilic.
- Synthesis : PT-ADA-PPR requires multi-step reactions involving azide-alkyne cycloaddition and oxidative polymerization, whereas the target compound’s synthesis likely involves alkylation of the piperazine ring with a bromoethyl intermediate .
Compound 3B ()
- Structure : N-((1-Benzylpiperidin-3-yl)methyl)-N-(2-(4-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)ethyl)naphthalene-2-sulfonamide (3B) shares the naphthalene sulfonamide core but replaces the thiophen-3-yl group with a nitrobenzooxadiazole moiety.
- The benzylpiperidinyl group in 3B is bulkier than the 4-methylpiperazinyl group in the target compound, which may affect steric interactions in enzyme binding pockets .
- Synthesis : Both compounds utilize Cs₂CO₃-mediated alkylation, but 3B requires additional steps to incorporate the nitrobenzooxadiazole group .
Compound e ()
- Structure : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine features a naphthalen-1-yloxy group instead of sulfonamide and a thiophen-3-yl group.
- Substituent Effects :
Pharmacological and Physicochemical Properties
Biological Activity
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a naphthalene sulfonamide core linked to a 4-methylpiperazine moiety and a thiophene ring . The structural diversity provided by these components suggests potential interactions with various biological targets, such as enzymes and receptors, which are critical for its pharmacological effects.
| Structural Features | Description |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₂S |
| Molecular Weight | 371.5 g/mol |
| CAS Number | 946221-48-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets . These interactions may lead to various pharmacological effects:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially through inhibition of bacterial growth and biofilm formation.
- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, which can be pivotal in treating infections or diseases mediated by these enzymes.
- Receptor Modulation : The piperazine moiety may influence receptor binding affinity, affecting neurotransmitter systems and providing therapeutic benefits in psychiatric or neurological disorders.
Pharmacological Effects
Research has highlighted several pharmacological effects associated with this compound:
- Antibacterial Activity : Studies have shown that derivatives of naphthalene sulfonamides can significantly inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.22 μg/mL for some derivatives .
- Antifungal Properties : The compound has demonstrated synergistic effects with established antifungal agents like Ketoconazole, enhancing their efficacy against resistant strains .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the biological activity of this compound:
-
Antimicrobial Evaluation : Comparative studies revealed that the compound exhibited potent antibacterial activity against various strains, outperforming many traditional antibiotics .
Pathogen Tested MIC (μg/mL) Effectiveness Staphylococcus aureus 0.22 High Escherichia coli 0.25 Moderate - Biofilm Formation Inhibition : The compound effectively inhibited biofilm formation in pathogenic bacteria, suggesting its potential use in treating chronic infections where biofilms are prevalent.
Pharmacokinetic Studies
Pharmacokinetic modeling using software tools such as ADMETlab indicated favorable absorption and distribution characteristics for the compound, suggesting good bioavailability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
